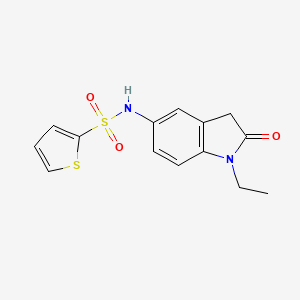

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide”, has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide” can be analyzed using various spectroscopic techniques . For instance, the 1H NMR spectra can provide information about the protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide” can be studied using various analytical techniques . For example, the 1H NMR spectra can provide information about the chemical shifts of the protons in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide” can be determined using various analytical techniques . For instance, the 1H NMR spectra can provide information about the chemical shifts of the protons in the molecule .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Anticancer Activity

A novel synthesis of sulfonamides, including derivatives similar to N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, has shown potent inhibition of carbonic anhydrase (CA) isoforms, particularly CA II and CA IX, which are associated with tumor environments. These compounds exhibit significant anti-proliferative activity against cancer cell lines such as breast cancer MCF-7 and colorectal cancer Caco-2 cells. The study highlights a compound that induced apoptotic pathways in cancer cells, suggesting a potential therapeutic application in cancer treatment (Eldehna et al., 2017).

Organic Synthesis

Research into the synthesis of thiophene derivatives, akin to N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, includes a copper(I)-catalyzed multicomponent reaction. This process efficiently creates fully substituted thiophene derivatives, enabling the direct formation of complex molecules with diverse substituents. Such synthetic methods contribute to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Jiang et al., 2014).

Antibacterial Applications

New heterocyclic compounds containing a sulfonamido moiety have been synthesized for potential use as antibacterial agents. These compounds demonstrate significant activity against various bacterial strains, underscoring the potential of sulfonamide derivatives in addressing antibiotic resistance and developing new antibacterial therapies (Azab et al., 2013).

Computational and Molecular Studies

A computational study on thiophene sulfonamide derivatives has provided insights into their structural, molecular orbitals, and optical properties. This research aids in understanding the electronic structure and reactivity of such compounds, which is crucial for designing drugs with improved efficacy and safety profiles. The study highlights the importance of electronic delocalization in determining the compounds' biological activity and offers a foundation for future drug development efforts (Mubarik et al., 2021).

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-2-16-12-6-5-11(8-10(12)9-13(16)17)15-21(18,19)14-4-3-7-20-14/h3-8,15H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLUVLRABLJOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)

![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)

![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B2969475.png)

![2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2969477.png)